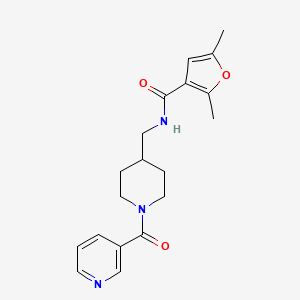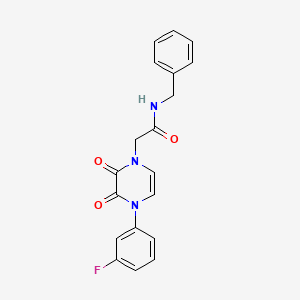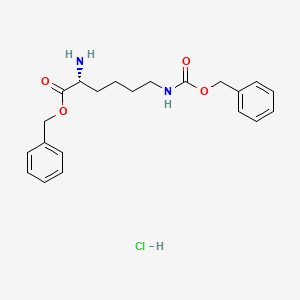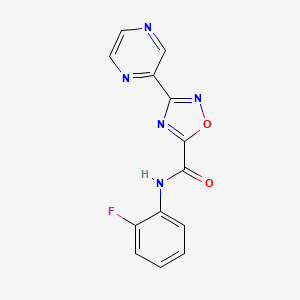![molecular formula C28H28N4O2 B2757969 3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide CAS No. 1031969-36-4](/img/structure/B2757969.png)
3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide is a complex organic compound with potential therapeutic applications. It features a benzamide group linked to an indole moiety, which is further substituted with a phenylpiperazine group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide typically involves multiple steps, including the formation of the indole core, the introduction of the piperazine moiety, and the final coupling with the benzamide group. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the indole core.
Coupling with Benzamide Group: The final step involves coupling the indole-piperazine intermediate with a benzamide derivative, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the indole or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole and piperazine moieties are known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. This interaction can influence various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
- 3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
- N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide
Uniqueness
3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide is unique due to the specific substitution pattern on the indole and piperazine moieties, which can influence its binding affinity and selectivity for various biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-methyl-N-[5-methyl-2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-19-7-6-8-21(17-19)27(33)30-25-23-18-20(2)11-12-24(23)29-26(25)28(34)32-15-13-31(14-16-32)22-9-4-3-5-10-22/h3-12,17-18,29H,13-16H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZCCKUYMYMRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2757887.png)

![2-(Benzylsulfanyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2757890.png)


![(2E)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-phenylprop-2-enamide](/img/structure/B2757896.png)
![2-methyl-N-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2757899.png)
![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2757901.png)
![3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2757902.png)


![2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2757907.png)

![3-{[1-(2-methoxybenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2757909.png)
